molecular formula C10H22NO5P B14303243 2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid CAS No. 113194-28-8

2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid

Cat. No.: B14303243
CAS No.: 113194-28-8
M. Wt: 267.26 g/mol
InChI Key: IJLHXCGMEQHMGY-UHFFFAOYSA-N
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Description

2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid is an organic compound that features a carboxylic acid functional group and a phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid typically involves the reaction of a suitable phosphorylating agent with an appropriate amino acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing compounds.

    Substitution: The phosphoryl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphines or phosphine oxides.

Scientific Research Applications

2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its phosphoryl group, which can interact with biological molecules.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which 2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites of enzymes, thereby modulating their activity. Additionally, the compound can participate in signaling pathways by acting as a phosphate donor or acceptor.

Comparison with Similar Compounds

Similar Compounds

    Phosphoryl amino acids: Compounds like phosphorylserine and phosphorylthreonine share structural similarities with 2-({Bis[(propan-2-yl)oxy]phosphoryl}amino)butanoic acid.

    Phosphine oxides: These compounds also contain a phosphoryl group and exhibit similar reactivity.

Uniqueness

What sets this compound apart is its specific combination of a carboxylic acid and a phosphoryl group, which provides unique reactivity and potential for diverse applications in various fields.

Properties

CAS No.

113194-28-8

Molecular Formula

C10H22NO5P

Molecular Weight

267.26 g/mol

IUPAC Name

2-[di(propan-2-yloxy)phosphorylamino]butanoic acid

InChI

InChI=1S/C10H22NO5P/c1-6-9(10(12)13)11-17(14,15-7(2)3)16-8(4)5/h7-9H,6H2,1-5H3,(H,11,14)(H,12,13)

InChI Key

IJLHXCGMEQHMGY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NP(=O)(OC(C)C)OC(C)C

Origin of Product

United States

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